Isopropyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Isopropyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a unique structure that combines a benzimidazole core with a fluorophenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoroaniline with 2-methyl-1,4-dihydropyrimidine-5-carboxylic acid, followed by esterification with isopropyl alcohol. The reaction conditions often require the use of catalysts such as palladium or copper and may involve heating under reflux .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process. Solvent extraction and crystallization are common techniques used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Isopropyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of Isopropyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-hydroxyphenyl)-1,3-benzooxazol-4-yl-1H-benzimidazole-4-carboxylate: Known for its anticancer properties.
2-(2,2,2-Trifluoroethyl)benzimidazole: Used as a selective androgen receptor modulator.
Uniqueness
Isopropyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific combination of a fluorophenyl group and a benzimidazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H20FN3O2 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
propan-2-yl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H20FN3O2/c1-12(2)27-20(26)18-13(3)23-21-24-16-9-4-5-10-17(16)25(21)19(18)14-7-6-8-15(22)11-14/h4-12,19H,1-3H3,(H,23,24) |
InChI Key |
SULUXNOQVLWZCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)F)C(=O)OC(C)C |
Origin of Product |
United States |
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